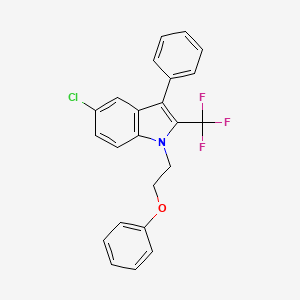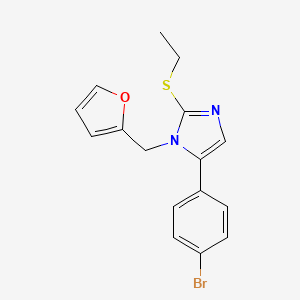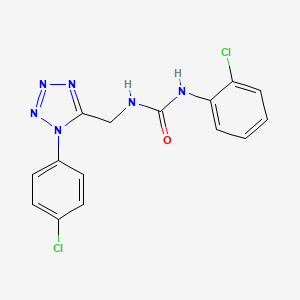
4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate is a useful research compound. Its molecular formula is C20H14Cl3NO4S and its molecular weight is 470.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Orbital Calculations and Reactions
Research on electrophilic substitutions on pyrrole derivatives, such as those involving phenylsulfonyl groups, has been conducted to understand their reaction mechanisms and potential applications in synthesizing novel organic compounds. Studies utilizing molecular orbital calculations have demonstrated the influence of substituents on the electronic properties and reactivity of these molecules, which could be relevant for developing new chemical reactions and materials (Seo et al., 1999).
Novel Synthesis Techniques
Innovative synthetic methods have been explored for transforming compounds via sulfonylation and cyclization reactions. These methodologies are crucial for the development of complex molecules with potential applications in pharmaceuticals and materials science. For instance, a ‘one-pot’ anellation method involving phenylsulfonyl groups has shown promise for creating intricate molecular architectures, highlighting the utility of these groups in synthetic organic chemistry (Abou‐Hadeed & Hansen, 1997).
Material Science Applications
Compounds containing pyridine and sulfone moieties, similar to the structure of interest, have been synthesized and investigated for their properties, including those suitable for material science applications. For instance, novel fluorinated polyamides containing pyridine and sulfone moieties have been developed, showcasing high thermal stability, mechanical strength, and low dielectric constants. Such materials are promising for high-performance applications in electronics and coatings (Liu et al., 2013).
Antimicrobial Activity
Research on novel pyrazolopyrimidine derivatives incorporating phenylsulfonyl groups has revealed significant antimicrobial activity, underscoring the potential of such compounds in medicinal chemistry. These studies not only contribute to our understanding of structure-activity relationships but also open avenues for developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Propriétés
IUPAC Name |
[3-(benzenesulfonyl)-4,6-dimethylpyridin-2-yl] 2,4,6-trichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl3NO4S/c1-11-8-12(2)24-19(18(11)29(26,27)14-6-4-3-5-7-14)28-20(25)17-15(22)9-13(21)10-16(17)23/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSKGDNUWJYJCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=C(C=C(C=C3Cl)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(N,N-dimethylsulfamoyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2509189.png)
![1-[2-(4-Tert-butylphenoxy)ethyl]indole-2,3-dione](/img/structure/B2509192.png)
![N-(benzo[d]thiazol-2-yl)-2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509193.png)

![1-[5-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2509197.png)
![3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid](/img/structure/B2509198.png)
![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(4-methylbenzyl)oxime](/img/structure/B2509199.png)
![2-Chloro-N-[[3-(trifluoromethyl)-1,2-oxazol-4-yl]methyl]propanamide](/img/structure/B2509202.png)

![N-(3-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2509206.png)
![(Z)-N-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide](/img/structure/B2509207.png)


